molecular formula C13H15NO B14809805 4-Cyclopropoxy-2-isopropylbenzonitrile

4-Cyclopropoxy-2-isopropylbenzonitrile

Cat. No.: B14809805
M. Wt: 201.26 g/mol
InChI Key: MCGXYUVBMTURSJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropylbenzonitrile is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of ionic liquids as recycling agents has been explored to enhance the green synthesis of benzonitrile derivatives . This method offers advantages such as reduced reaction time, elimination of metal salt catalysts, and simplified separation processes.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-2-isopropylbenzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Cyclopropoxy-2-isopropylbenzonitrile can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical reactivity, biological activity, and potential applications. The unique combination of the cyclopropoxy and isopropyl groups in this compound contributes to its distinct properties and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C13H15NO/c1-9(2)13-7-12(15-11-5-6-11)4-3-10(13)8-14/h3-4,7,9,11H,5-6H2,1-2H3

InChI Key

MCGXYUVBMTURSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2CC2)C#N

Origin of Product

United States

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